Cas no 18640-58-9 (4'-Bromo-3'-nitroacetophenone)
4'-Bromo-3'-nitroacetophenone Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Bromo-3-nitrophenyl)ethanone
- 4-Bromo-3-nitroacetophenone
- 4?Bromo-3?nitroacetophenone
- 1-(4-Bromo-3-nitrophenyl)-ethan-1-one
- 4'-Bromo-3'-nitroacetophenone
- 1-bromo-2-nitro-4-acetyl-benzene
- 3-nitro-4-bromoacetophenone
- 4‘-Bromo-3‘-nitroacetophenone
- 4-Bromo-3'-nitroacetophenone
- NSC 111656
- Acetophenone, 4'-bromo-3'-nitro-
- 1-(4-BROMO-3-NITROPHENYL)ETHAN-1-ONE
- Ethanone, 1-(4-bromo-3-nitrophenyl)-
- 4'-Bromo-3'-nitroacetophenone 97%
- 4'-Bromo-3'-nitroacetophenone, 99+%
- YFVOFFKNHQTQQE-UHFFFAOYSA-N
- NSC111656
- Ethanone,1-(4-bromo-3-nitrophenyl)-
- 4-bromo-3-nitro acetophenone
- 3'-Nitro-4'-bromoacetophenone
- 1-acetyl-4-bromo-3-nitrobenzene
- 1-(4-Bromo-3-nitro-phenyl)-ethanone
- 18640-58-9
- AM62570
- 1-(4-Bromo-3-nitrophenyl)-ethanone
- EINECS 242-469-6
- 4'-Bromo-3'-nitroacetophenone, 97%
- SY041188
- BB 0221150
- CS-W012747
- SCHEMBL478142
- DS-17433
- NS00026097
- 4 inverted exclamation mark -Bromo-3 inverted exclamation mark -nitroacetophenone
- MFCD00016985
- B3383
- EN300-342637
- AKOS015969252
- A813031
- 4/'-BROMO-3/'-NITROACETOPHENONE
- NSC-111656
- AKOS015913220
- 1-(4-Bromo-3-nitrophenyl)ethanone #
- J-011965
- DTXSID90171899
- FT-0605653
- DB-044597
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- MDL: MFCD00016985
- Inchi: 1S/C8H6BrNO3/c1-5(11)6-2-3-7(9)8(4-6)10(12)13/h2-4H,1H3
- InChI Key: YFVOFFKNHQTQQE-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C(C)=O)=CC=1[N+](=O)[O-]
- BRN: 2050098
Computed Properties
- Exact Mass: 242.95300
- Monoisotopic Mass: 242.953
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.1
- Topological Polar Surface Area: 62.9
Experimental Properties
- Color/Form: Uncertain
- Density: 1.637
- Melting Point: 117.0 to 121.0 deg-C
- Boiling Point: 275.4°C at 760 mmHg
- Flash Point: 120.4 ºC
- Refractive Index: 1.6090 (estimate)
- PSA: 62.89000
- LogP: 3.08310
- Solubility: Uncertain
4'-Bromo-3'-nitroacetophenone Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R20/21/22
- Safety Instruction: S24/25
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Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R20/21/22
- Safety Term:S24/25
4'-Bromo-3'-nitroacetophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
4'-Bromo-3'-nitroacetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3383-1g |
4'-Bromo-3'-nitroacetophenone |
18640-58-9 | 98.0%(GC) | 1g |
¥250.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B3383-5g |
4'-Bromo-3'-nitroacetophenone |
18640-58-9 | 98.0%(GC) | 5g |
¥1015.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B802A-5g |
4'-Bromo-3'-nitroacetophenone |
18640-58-9 | 97% | 5g |
¥321.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B802A-1g |
4'-Bromo-3'-nitroacetophenone |
18640-58-9 | 97% | 1g |
¥83.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B802A-25g |
4'-Bromo-3'-nitroacetophenone |
18640-58-9 | 97% | 25g |
¥1163.0 | 2022-05-30 | |
| Chemenu | CM250692-25g |
1-(4-Bromo-3-nitrophenyl)ethanone |
18640-58-9 | 95+% | 25g |
$143 | 2021-06-16 | |
| Chemenu | CM250692-100g |
1-(4-Bromo-3-nitrophenyl)ethanone |
18640-58-9 | 95+% | 100g |
$365 | 2021-06-16 | |
| Alichem | A019115527-100g |
1-(4-Bromo-3-nitrophenyl)ethanone |
18640-58-9 | 98% | 100g |
$405.60 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030244-25g |
4'-Bromo-3'-nitroacetophenone |
18640-58-9 | 99% | 25g |
¥488 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030244-5g |
4'-Bromo-3'-nitroacetophenone |
18640-58-9 | 99% | 5g |
¥129 | 2024-05-25 |
4'-Bromo-3'-nitroacetophenone Suppliers
4'-Bromo-3'-nitroacetophenone Related Literature
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1. CCCXXVII.—Benzaldehyde-p-arsonic acid of acylphenylketones and their derivatives. Chemotherapeutic examination of these and other arsonic acidsCharles Stanley Gibson,Barnett Levin J. Chem. Soc. 1931 2388
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P. V. Clifton,S. G. P. Plant J. Chem. Soc. 1951 461
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4. 275. Comparison of the directive powers of elements having consecutive atomic numbers. Part III. Nitration of halogeno-2-phenylbenzopyrylium saltsCatherine G. Le Fèvre,R. J. W. Le Fèvre J. Chem. Soc. 1932 1988
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5. 90. The Graebe–Ullmann synthesis of carbazole derivatives. Preparation and synthesis of 1-nitrocarbazoleRobert W. G. Preston,S. Horwood Tucker,James M. L. Cameron J. Chem. Soc. 1942 500
Additional information on 4'-Bromo-3'-nitroacetophenone
Comprehensive Guide to 4'-Bromo-3'-nitroacetophenone (CAS No. 18640-58-9): Properties, Applications, and Industry Insights
4'-Bromo-3'-nitroacetophenone (CAS No. 18640-58-9) is a specialized organic compound widely recognized for its versatile applications in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. This bromo-substituted nitroacetophenone derivative exhibits unique chemical properties, making it a critical building block in modern synthetic chemistry. With the increasing demand for high-purity chemical intermediates, this compound has garnered significant attention from researchers and industry professionals alike.
The molecular structure of 4'-Bromo-3'-nitroacetophenone features both electron-withdrawing groups (bromo and nitro) attached to an acetophenone backbone, which enhances its reactivity in nucleophilic substitution and condensation reactions. Recent studies highlight its role in synthesizing heterocyclic compounds, particularly in the development of novel pharmaceutical scaffolds. Its CAS No. 18640-58-9 serves as a unique identifier in global chemical databases, ensuring traceability for regulatory compliance and research reproducibility.
In the context of green chemistry trends, researchers are exploring eco-friendly synthetic routes for 4'-Bromo-3'-nitroacetophenone production. A 2023 survey revealed growing interest in catalytic bromination methods that reduce halogen waste, aligning with the industry's shift toward sustainable chemical manufacturing. The compound's nitro group also enables diverse transformations, including selective reductions to amino derivatives – a feature frequently leveraged in medicinal chemistry optimization.
Analytical characterization of CAS 18640-58-9 typically involves advanced techniques like HPLC purity analysis, mass spectrometry, and X-ray crystallography. Quality control protocols emphasize the importance of low heavy metal content and residual solvent limits, particularly for pharmaceutical-grade material. These specifications address common queries from quality assurance professionals searching for analytical method validation procedures for nitroaromatic compounds.
The global market for bromo-nitrated acetophenones shows steady growth, driven by expanding applications in electronic materials and photoinitiators. Industry reports indicate particular demand from Asia-Pacific regions, where manufacturers seek cost-effective synthetic routes while maintaining REACH compliance. This aligns with frequent search trends regarding bulk chemical sourcing and supply chain optimization for specialty intermediates.
From a safety perspective, proper handling of 4'-Bromo-3'-nitroacetophenone requires standard organic chemistry laboratory precautions. Material Safety Data Sheets (MSDS) detail appropriate personal protective equipment (PPE) recommendations, addressing common workplace safety inquiries. The compound's stability under various storage conditions remains a frequent topic in chemical storage forums, with particular emphasis on moisture-sensitive compounds management.
Emerging research explores the compound's potential in covalent organic frameworks (COFs) and supramolecular chemistry applications. Its ability to participate in Schiff base formation and metal coordination makes it valuable for designing functional materials. These cutting-edge applications respond to growing academic interest in advanced material design, as reflected in recent scientific literature citations.
For synthetic chemists, the recrystallization optimization of 4'-Bromo-3'-nitroacetophenone remains a practical challenge frequently discussed in process chemistry circles. Solvent selection (commonly ethanol/water mixtures) and crystal polymorphism control significantly impact yield and purity – key concerns for industrial-scale production. These technical considerations address frequent search queries about purification techniques for nitroaromatic ketones.
The compound's role in multistep organic synthesis continues to expand, particularly in constructing chiral auxiliaries and asymmetric catalysts. Recent patent literature demonstrates innovative uses in enantioselective transformations, meeting pharmaceutical industry demands for optically active intermediates. This application area generates substantial interest among researchers investigating stereocontrolled synthesis methodologies.
Environmental fate studies of CAS 18640-58-9 have gained attention due to regulatory requirements for chemical persistence assessment. Biodegradation pathways and ecotoxicity profiles are active research areas, particularly in European markets with stringent chemical registration protocols. These studies address growing public interest in environmentally benign chemicals and corporate sustainability reporting requirements.
In analytical method development, 4'-Bromo-3'-nitroacetophenone serves as a useful HPLC standard for method validation due to its distinct UV absorption characteristics. Laboratories frequently employ it when establishing chromatographic separation protocols for structurally similar aromatic compounds. This practical application responds to common quality control laboratory challenges in method transfer and system suitability testing.
The compound's thermal properties, including melting point determination (typically 98-102°C) and differential scanning calorimetry (DSC) profiles, provide essential data for process safety evaluations. These parameters are crucial for chemical engineers designing scale-up processes and thermal hazard assessments – topics generating increased search activity in process safety forums.
Looking forward, innovation in continuous flow chemistry applications may transform production methodologies for bromo-nitrated acetophenones. Early adopters report advantages in reaction control and waste minimization, addressing two key industry pain points. This technological evolution aligns with search trends analyzing process intensification benefits for specialty chemical manufacturing.
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